(2E)-3-(4-Chlorophenyl)-N-methoxy-N-methylprop-2-enamide
CAS No.: 388075-76-1
Cat. No.: VC8110989
Molecular Formula: C11H12ClNO2
Molecular Weight: 225.67 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 388075-76-1 |
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Molecular Formula | C11H12ClNO2 |
Molecular Weight | 225.67 g/mol |
IUPAC Name | (E)-3-(4-chlorophenyl)-N-methoxy-N-methylprop-2-enamide |
Standard InChI | InChI=1S/C11H12ClNO2/c1-13(15-2)11(14)8-5-9-3-6-10(12)7-4-9/h3-8H,1-2H3/b8-5+ |
Standard InChI Key | XFIVPYBTCRZLIR-VMPITWQZSA-N |
Isomeric SMILES | CN(C(=O)/C=C/C1=CC=C(C=C1)Cl)OC |
SMILES | CN(C(=O)C=CC1=CC=C(C=C1)Cl)OC |
Canonical SMILES | CN(C(=O)C=CC1=CC=C(C=C1)Cl)OC |
Introduction
Chemical Identity and Structural Features
Molecular Composition
The compound’s systematic IUPAC name, (2E)-3-(4-chlorophenyl)-N-methoxy-N-methylprop-2-enamide, reflects its core structure:
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Aromatic backbone: A 4-chlorophenyl group contributes rigidity and electronic effects.
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α,β-Unsaturated enamide: The trans (E) configuration of the double bond between C2 and C3 influences reactivity and conjugation.
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N-methoxy-N-methylamide: This Weinreb amide variant is notable for its role in ketone synthesis.
Table 1: Key Identifiers and Physical Properties
Property | Value | Source |
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CAS Number | 388075-76-1 | |
Molecular Formula | C₁₁H₁₂ClNO₂ | Calculated |
Molecular Weight | 225.67 g/mol | Calculated |
Configuration | (2E) | |
Appearance | Likely crystalline solid | Inferred |
The Weinreb amide group (N-methoxy-N-methyl) enhances stability and directs reactivity in nucleophilic acyl substitutions . The 4-chlorophenyl group may improve thermal stability and hydrophobicity, making the compound suitable for polymer applications .
Synthesis and Manufacturing
Proposed Synthetic Routes
While explicit synthetic details are absent in available sources, plausible pathways can be inferred:
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Condensation Reaction:
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Reacting 4-chlorocinnamoyl chloride with N,O-dimethylhydroxylamine in the presence of a base (e.g., triethylamine).
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Mechanism: Nucleophilic acyl substitution forms the enamide bond.
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Cross-Coupling Approaches:
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Palladium-catalyzed reactions to install the chlorophenyl group onto a preformed enamide backbone.
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Table 2: Hypothetical Synthesis Conditions
Step | Reagents/Conditions | Purpose |
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1 | 4-Chlorocinnamic acid, EDCl | Activation for amide formation |
2 | N-Methoxy-N-methylamine | Nucleophile for acyl substitution |
3 | Solvent (e.g., DCM), 0–25°C | Reaction medium and temperature |
Commercial availability in 2g and 10g quantities suggests small-scale laboratory synthesis, though industrial-scale production may involve optimized catalytic processes.
Physicochemical Properties
Solubility and Stability
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Solubility: Predicted low water solubility due to the hydrophobic chlorophenyl group. Miscible with polar aprotic solvents (e.g., DMF, DMSO).
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Stability: Susceptible to hydrolysis under acidic/basic conditions due to the enamide bond. Storage in anhydrous environments recommended .
Spectroscopic Characteristics
While experimental data is unavailable, key spectral features can be anticipated:
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IR: Strong absorbance near 1650 cm⁻¹ (C=O stretch), 1550 cm⁻¹ (N-H bend, if present).
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NMR:
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¹H: Doublet for the trans-vinylic protons (δ 6.5–7.5 ppm), singlet for N-methyl (δ 3.0 ppm).
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¹³C: Carbonyl signal near δ 170 ppm.
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Applications in Polymer Science
Role in Polyamide Synthesis
Historical patent literature highlights its potential as a monomer in polyamide graft copolymers . The enamide’s double bond may participate in radical polymerization, while the amide group contributes to backbone rigidity.
Table 3: Polymer-Related Applications
Application | Function | Patent Reference |
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Graft copolymer synthesis | Comonomer for impact resistance | |
Polyamide blends | Modifier for optical properties |
The chlorophenyl group could enhance flame retardancy and UV stability in polymers .
Future Research Directions
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Catalytic Applications: Explore use as a ligand in transition-metal catalysis.
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Biological Screening: Investigate antimicrobial or anticancer activity.
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Polymer Optimization: Develop copolymers with tailored thermal and mechanical properties.
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